ethyl 5-(2-amino-3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-(2-amino-3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, an ester group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-amino-3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, 2,4-dimethylpyrrole, and ethyl 2-amino-3-oxopropanoate. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process. Purification techniques such as recrystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-amino-3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(2-amino-3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(2-amino-3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 5-(2-amino-3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-oxopropanoate: A simpler amino acid derivative with different reactivity and applications.
2,4-Dimethylpyrrole: A basic pyrrole compound used in various synthetic applications.
Ethyl acetoacetate: A versatile ester used in organic synthesis.
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications in scientific research.
Properties
CAS No. |
24744-71-6 |
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Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 5-(2-amino-3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H20N2O5/c1-5-20-13(18)9-7(3)11(16-8(9)4)12(17)10(15)14(19)21-6-2/h10,16H,5-6,15H2,1-4H3 |
InChI Key |
UMSSHFZUEJHCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)C(C(=O)OCC)N)C |
Origin of Product |
United States |
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